2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The structure of this compound consists of a pyridine ring fused to a pyrroloquinoline moiety, making it a unique and versatile compound.
Mechanism of Action
Target of Action
Related quinoline compounds have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that quinoline derivatives have been found to exhibit their effects through various mechanisms, such as inhibition of certain enzymes or interaction with cellular structures .
Biochemical Pathways
Quinoline derivatives have been known to affect a variety of biochemical pathways, depending on their specific chemical structure and the biological system in which they are active .
Result of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Preparation Methods
The synthesis of 2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the use of molecular iodine as a catalyst in ethanol or combining iodine and silica gel under solvent-free conditions has been reported . Additionally, the Friedlander heteroannulation method using nano ZnO as a catalyst provides a regiospecific synthesis under mild conditions . Industrial production methods often focus on greener and more sustainable processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids .
Chemical Reactions Analysis
2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, silica gel, and nano ZnO . For instance, oxidation reactions can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides. Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives. Substitution reactions often involve nucleophilic or electrophilic substitution, leading to the formation of various substituted quinoline derivatives .
Scientific Research Applications
2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline has numerous scientific research applications due to its unique structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, quinoline derivatives, including this compound, exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory activities . These compounds are also investigated for their potential use as enzyme inhibitors and in the treatment of various diseases such as malaria, tuberculosis, and cancer .
Comparison with Similar Compounds
2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline can be compared with other similar compounds such as quinoline, pyridine, and other quinoline derivatives. Quinoline and pyridine are simpler structures that serve as the basis for more complex derivatives like this compound . The unique fusion of the pyridine ring with the pyrroloquinoline moiety in this compound provides it with distinct chemical and biological properties. Similar compounds include 2-(2-pyridinyl)quinoline and 2-(2-pyridinyl)phenylamino-quinoline, which share structural similarities but may exhibit different biological activities and applications .
Properties
IUPAC Name |
2-pyridin-2-yl-1H-pyrrolo[3,2-h]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-2-8-17-13(5-1)14-10-12-7-6-11-4-3-9-18-15(11)16(12)19-14/h1-10,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCSQIDOZVJDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(N2)C4=C(C=CC=N4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.